molecular formula C9H17NS2 B14631536 1-Piperidinecarbodithioic acid, 5-ethyl-2-methyl- CAS No. 55697-95-5

1-Piperidinecarbodithioic acid, 5-ethyl-2-methyl-

Katalognummer: B14631536
CAS-Nummer: 55697-95-5
Molekulargewicht: 203.4 g/mol
InChI-Schlüssel: BGWRTJXHDJNEAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Piperidinecarbodithioic acid, 5-ethyl-2-methyl- is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of an ethyl group at the 5-position and a methyl group at the 2-position on the piperidine ring. Piperidine derivatives are significant in medicinal chemistry due to their wide range of biological activities and applications in drug development .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperidinecarbodithioic acid, 5-ethyl-2-methyl- can be achieved through various synthetic routes. One common method involves the alkylation of piperidine with ethyl and methyl groups under controlled conditions. The reaction typically requires the use of alkyl halides (such as ethyl bromide and methyl iodide) and a strong base (such as sodium hydride or potassium tert-butoxide) to facilitate the alkylation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

1-Piperidinecarbodithioic acid, 5-ethyl-2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-Piperidinecarbodithioic acid, 5-ethyl-2-methyl- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug development for various diseases.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-Piperidinecarbodithioic acid, 5-ethyl-2-methyl- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. Additionally, the compound may interact with cellular receptors, triggering signaling cascades that result in various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Piperidinecarbodithioic acid, 5-ethyl-2-methyl- is unique due to the presence of the carbodithioic acid group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s reactivity and potential for forming various derivatives, making it valuable in synthetic chemistry and drug development .

Eigenschaften

CAS-Nummer

55697-95-5

Molekularformel

C9H17NS2

Molekulargewicht

203.4 g/mol

IUPAC-Name

5-ethyl-2-methylpiperidine-1-carbodithioic acid

InChI

InChI=1S/C9H17NS2/c1-3-8-5-4-7(2)10(6-8)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12)

InChI-Schlüssel

BGWRTJXHDJNEAC-UHFFFAOYSA-N

Kanonische SMILES

CCC1CCC(N(C1)C(=S)S)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.